![molecular formula C21H18O6 B2767740 2-(Naphthalen-1-yl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate CAS No. 868153-56-4](/img/structure/B2767740.png)
2-(Naphthalen-1-yl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate
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Description
2-(Naphthalen-1-yl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as NOE, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. NOE is a derivative of 4-hydroxy-3,5-dimethoxybenzoic acid, which is a natural compound found in plants. The synthesis of NOE involves the reaction of 4-hydroxy-3,5-dimethoxybenzoic acid with 2-bromo-2-oxoethyl naphthalene-1-carboxylate.
Scientific Research Applications
Synthetic Chemistry Applications
A key area of application for this compound is in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, methodologies have been developed for generating isobenzofurans, which can be easily transformed into substituted naphthalenes. This process involves the use of dimethylacetal of 6-hydroxymethyl veratraldehyde and showcases the utility of related compounds in synthesizing naphthalene derivatives with potential applications in materials science and pharmacology (Keay, Lee, & Rodrigo, 1980).
Material Science Applications
In the realm of materials science, organotin compounds derived from Schiff bases, including derivatives similar to the target compound, have been synthesized and characterized for their application in organic light-emitting diodes (OLEDs). These studies highlight the compound's relevance in developing materials with desired electronic properties for use in advanced technology applications (García-López et al., 2014).
Environmental Science Applications
In environmental science, derivatives of naphthalene, including those with functional groups similar to the target compound, have been studied for their roles in the degradation and transformation of pollutants. Research into the ozonolysis of naphthalene in various conditions has provided insights into the formation of products that can be used as synthons for biologically active compounds, showcasing the environmental and biological significance of these reactions (Kukovinets et al., 2006).
properties
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) 4-hydroxy-3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-25-18-10-14(11-19(26-2)20(18)23)21(24)27-12-17(22)16-9-5-7-13-6-3-4-8-15(13)16/h3-11,23H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTZUXWLIHDXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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